![molecular formula C8H11NO2 B3116207 2-(6-Methoxypyridin-3-yl)ethanol CAS No. 214614-65-0](/img/structure/B3116207.png)
2-(6-Methoxypyridin-3-yl)ethanol
Overview
Description
2-(6-Methoxypyridin-3-yl)ethanol is a chemical compound. Its IUPAC name is ®-1-(2-methoxypyridin-3-yl)ethan-1-ol . The molecular formula of this compound is C8H11NO2 .
Synthesis Analysis
The synthesis of compounds similar to 2-(6-Methoxypyridin-3-yl)ethanol has been reported in the literature. For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Scientific Research Applications
- Application : Researchers have used 2-(6-Methoxypyridin-3-yl)ethanol (MPM) to enhance the extraction efficiency of carotenoids from natural sources, such as microalgae (Dunaliella parva). Optimized conditions for carotenoid extraction have been established, laying the groundwork for their further utilization .
- Application : MPM serves as a bidentate Schiff base ligand. It has been employed to prepare metal complexes, particularly with copper (Cu(II)) and cobalt (Co(II)). These complexes exhibit diverse properties and may find applications in catalysis and other fields .
Carotenoid Extraction Enhancer
Metal Complex Formation
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or organoboron reagents in its mechanism of action.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound could be involved in the formation of carbon–carbon bonds . This process involves the interaction of the compound with a transition metal catalyst and an organoboron reagent .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction , it’s plausible that the compound plays a role in the synthesis of complex organic molecules.
Result of Action
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 2-(6-Methoxypyridin-3-yl)ethanol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMSASUBIOLME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxypyridin-3-yl)ethanol | |
CAS RN |
214614-65-0 | |
Record name | 2-(6-methoxypyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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